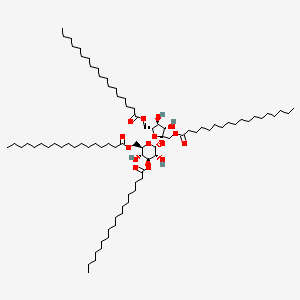

Sucrose tetrastearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

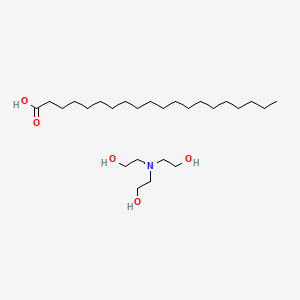

ショ糖テトラステアリン酸エステルは、ショ糖とステアリン酸から得られる化学化合物です。ショ糖とステアリン酸のエステル化によって生成されるエステルです。 この化合物は、乳化特性と皮膚調整特性で知られており、様々な化粧品やパーソナルケア製品の貴重な成分となっています .

準備方法

合成経路と反応条件

ショ糖テトラステアリン酸エステルは、ショ糖とステアリン酸のエステル化によって合成されます。反応は通常、硫酸やp-トルエンスルホン酸などの触媒の存在下で、ショ糖とステアリン酸を加熱することを伴います。 反応は、通常150〜200℃の高温で行われ、エステル結合の形成を促進します .

工業生産方法

工業的な設定では、ショ糖テトラステアリン酸エステルの製造は、ショ糖とステアリン酸のメチルまたはエチルエステルとのトランスエステル化を伴います。この方法は、その効率性とスケーラビリティのために好まれています。反応は、トルエンやキシレンなどの溶媒中で還流条件下で行われます。 得られた生成物は、その後、蒸留または再結晶によって精製されます .

化学反応の分析

反応の種類

ショ糖テトラステアリン酸エステルは、次のような様々な化学反応を起こすことができます。

加水分解: ショ糖テトラステアリン酸エステルのエステル結合は、水と酸または塩基触媒の存在下で加水分解され、ショ糖とステアリン酸が生成されます。

酸化: 酸化条件下で、ショ糖テトラステアリン酸エステルは、使用される特定の条件と試薬に応じて、様々な酸化生成物を生成することができます.

一般的な試薬と条件

加水分解: 酸性または塩基性条件、通常は塩酸または水酸化ナトリウムを触媒として使用します。

生成される主な生成物

加水分解: ショ糖とステアリン酸。

科学研究への応用

ショ糖テトラステアリン酸エステルは、次のような科学研究において幅広い用途があります。

化学: 様々な化学製剤中の乳化剤として使用されます。

生物学: 薬物送達のための脂質ベースのナノ粒子の調製に使用されます。

医学: 皮膚の保湿と保護のための局所製剤における潜在的な用途について調査されています。

科学的研究の応用

Sucrose tetrastearate has a wide range of applications in scientific research, including:

Chemistry: Used as an emulsifying agent in various chemical formulations.

Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.

Medicine: Investigated for its potential use in topical formulations for skin hydration and protection.

Industry: Utilized in the production of cosmetics and personal care products due to its skin-conditioning properties

作用機序

ショ糖テトラステアリン酸エステルの作用機序は、主に安定な乳化液を形成する能力を伴います。乳化剤として、油相と水相間の表面張力を低下させ、それらが混合して安定な乳化液を形成することを可能にします。 この特性は、特に化粧品製剤において価値があり、滑らかで均一な製品を作成するのに役立ちます .

類似化合物の比較

類似化合物

- ショ糖ステアリン酸エステル

- ショ糖パルミチン酸エステル

- ショ糖ラウリン酸エステル

- ショ糖ミリスチン酸エステル

独自性

ショ糖テトラステアリン酸エステルは、ショ糖とステアリン酸の特定の組み合わせにより、独特の乳化特性と皮膚調整特性を付与するため、ユニークです。 他のショ糖エステルと比較して、ショ糖テトラステアリン酸エステルは、親水性と親油性のバランスを備えており、安定な乳化液を形成し、皮膚の保湿を提供する上で特に効果的です .

類似化合物との比較

Similar Compounds

- Sucrose stearate

- Sucrose palmitate

- Sucrose laurate

- Sucrose myristate

Uniqueness

Sucrose tetrastearate is unique due to its specific combination of sucrose and stearic acid, which imparts distinct emulsifying and skin-conditioning properties. Compared to other sucrose esters, this compound offers a balance of hydrophilic and lipophilic characteristics, making it particularly effective in forming stable emulsions and providing skin hydration .

特性

CAS番号 |

66844-27-7 |

|---|---|

分子式 |

C84H158O15 |

分子量 |

1408.1 g/mol |

IUPAC名 |

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-4-octadecanoyloxyoxan-2-yl]methyl octadecanoate |

InChI |

InChI=1S/C84H158O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-74(85)93-69-72-78(89)81(97-77(88)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)80(91)83(96-72)99-84(71-95-76(87)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)82(92)79(90)73(98-84)70-94-75(86)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h72-73,78-83,89-92H,5-71H2,1-4H3/t72-,73-,78-,79-,80-,81+,82+,83-,84+/m1/s1 |

InChIキー |

KABSAPOGVFEEKK-CPNOTHRPSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)

![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)